molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No. B184417
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
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Patent
US07626020B2

Procedure details

Tetrahydrofuran was charged to lithium granules (7.6 g) under an argon atmosphere and the mixture cooled to −30° C. 2-Chlorotoluene (69.4 g) was slowly added at −30° C. The reaction was held at −30° C. for 6 hours then added to a suspension of 2-(4-bromophenyl)-1,3,4-oxadiazole (124.4 g) in tetrahydrofuran (800 g) at −65° C. The reaction was held at −65° C. for 30 minutes then a solution of n-hexyllithium (33% w/w in hexanes, 245 ml) was added at −65° C. The reaction was held at −65° C. for 30 minutes and then trimethylborate (230.8 g) was added at −65° C. The reaction was held at −65° C. for 30 minutes then methanol (175 ml) was added followed by 4-methyl-2-pentanone (600 g). The reaction mixture was warmed and the low boiling solvents distilled off under vacuum to a maximum temperature of 50° C. The reaction mixture was cooled to 5-10° C. and the pH adjusted to 6.5 by the addition of 5% w/w sulphuric acid (990.5 g). Product precipitated. The mixture was heated to 40° C. then cooled back to 10° C. Product was isolated, washed with THF and water, and dried yielding the title compound (79.3 g, 75.5%).
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
124.4 g
Type
reactant
Reaction Step Two
Quantity
800 g
Type
solvent
Reaction Step Two
Quantity
245 mL
Type
reactant
Reaction Step Three
Quantity
230.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
600 g
Type
solvent
Reaction Step Six
Quantity
175 mL
Type
solvent
Reaction Step Seven
Yield
75.5%

Identifiers

REACTION_CXSMILES
[Li].ClC1C=CC=CC=1C.Br[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[O:18][CH:19]=[N:20][N:21]=2)=[CH:13][CH:12]=1.C([Li])CCCCC.C[O:30][B:31](OC)[O:32]C>O1CCCC1.CC(C)CC(=O)C.CO>[O:18]1[CH:19]=[N:20][N:21]=[C:17]1[C:14]1[CH:15]=[CH:16][C:11]([B:31]([OH:32])[OH:30])=[CH:12][CH:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
69.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Two
Name
Quantity
124.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC=NN1
Name
Quantity
800 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
245 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Step Four
Name
Quantity
230.8 g
Type
reactant
Smiles
COB(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
600 g
Type
solvent
Smiles
CC(CC(C)=O)C
Step Seven
Name
Quantity
175 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was held at −65° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The reaction was held at −65° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The reaction was held at −65° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
DISTILLATION
Type
DISTILLATION
Details
the low boiling solvents distilled off under vacuum to a maximum temperature of 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5-10° C.
ADDITION
Type
ADDITION
Details
the pH adjusted to 6.5 by the addition of 5% w/w sulphuric acid (990.5 g)
CUSTOM
Type
CUSTOM
Details
Product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
then cooled back to 10° C
CUSTOM
Type
CUSTOM
Details
Product was isolated
WASH
Type
WASH
Details
washed with THF and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 79.3 g
YIELD: PERCENTYIELD 75.5%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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